

What are the physicochemical properties of Dioleoylphosphatidylglycerol?

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An In-depth Technical Guide to the Physicochemical Properties of
Dioleoylphosphatidylglycerol (DOPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphoglycerol (DOPG) is an anionic, unsaturated phospholipid that serves as a critical component in various biological and biotechnological applications. Structurally, it consists of a glycerol backbone to which two oleic acid chains are esterified at the sn-1 and sn-2 positions, and a phosphoglycerol headgroup is attached at the sn-3 position. [1] The presence of a cis double bond in each of the 18-carbon oleoyl chains introduces a significant kink, influencing the packing of the lipid in bilayer systems.[2] Its anionic nature at physiological pH, conferred by the phosphate group, makes it a key ingredient in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, where it can modulate surface charge and interaction with biological molecules.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of DOPG, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and workflows.

Core Physicochemical Properties of DOPG

The following table summarizes the key quantitative physicochemical properties of **Dioleoylphosphatidylglycerol**.

Property	Value	Source
Molecular Formula	C42H79O10P	[5][6]
C42H78NaO10P (Sodium Salt)	[1][3]	
Molecular Weight	775.04 g/mol	[5][6][7]
797.04 g/mol (Sodium Salt)	[3]	
CAS Number	62700-69-0	[5][6]
67254-28-8 (Sodium Salt)	[1][3]	
Appearance	Crystalline solid	[8]
Phase Transition Temp (Tm)	-18 °C	[9][10]
Solubility	Chloroform: 2 mg/ml	[8]
Purity	≥95%	[1]
Storage Temperature	-20°C	[1]

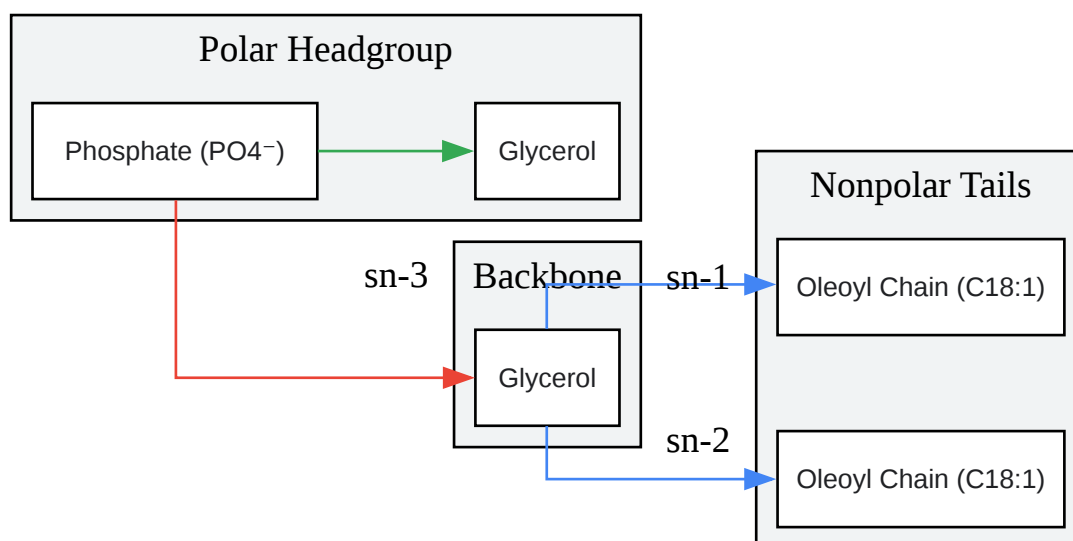
Detailed Elucidation of Properties

Molecular Structure

DOPG is an amphipathic molecule with a distinct polar headgroup and two nonpolar hydrocarbon tails.[11]

- **Glycerol Backbone:** A central three-carbon molecule that links the headgroup and the fatty acid tails.[11]
- **Oleic Acid Tails:** Two 18-carbon fatty acid chains, each containing a single cis double bond between carbons 9 and 10 (18:1).[1] These unsaturated tails prevent tight packing, leading to a more fluid membrane structure.[2]

- Phosphoglycerol Headgroup: Composed of a phosphate group linked to a second glycerol molecule.[12][13] This headgroup is negatively charged at neutral pH, making DOPG an anionic phospholipid.[3]



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Caption: Structural components of the DOPG molecule.

Phase Behavior

The phase transition temperature (T_m) is the temperature at which a lipid transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase.[2] DOPG has a very low T_m of -18°C , which is significantly below physiological temperature.[9][10] This is a direct consequence of the two unsaturated oleoyl chains, whose kinks disrupt the orderly packing of the acyl chains.[2] As a result, membranes containing DOPG are in a fluid state under typical biological conditions, which is essential for the function of embedded proteins and for membrane fusion and fission events.

Aggregation in Aqueous Media

While the term Critical Micelle Concentration (CMC) is commonly associated with detergents that form micelles, for double-chained lipids like DOPG, it represents the very low concentration (typically in the nM to μM range) at which they self-assemble into bilayer structures like vesicles or liposomes, rather than micelles.[14] The precise CMC for DOPG is not readily

available in the literature, as it is extremely low and difficult to measure. The formation of bilayers is the energetically favorable state for such phospholipids in an aqueous environment.

Solubility and Handling

DOPG is soluble in organic solvents like chloroform but is insoluble in water, where it spontaneously forms lipid bilayers.[8] For experimental use, DOPG is typically stored as a solid or in an organic solvent at -20°C to prevent degradation.[1]

Applications in Research and Drug Development

Lipid Bilayers and Membrane Modeling

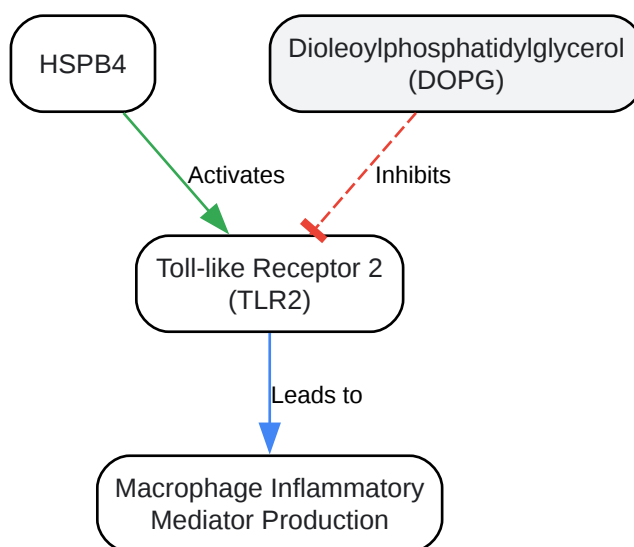
DOPG is frequently used to create artificial membranes and liposomes that mimic the charge and fluidity of biological membranes.[1] Its negative charge is crucial for studying the interactions between proteins and anionic lipid surfaces. For instance, the binding of peripheral proteins like cytochrome c to membranes is influenced by the presence of anionic lipids such as DOPG.[15]

Drug Delivery Systems

The anionic nature of DOPG is leveraged in the design of liposomal drug delivery systems.[3] Negatively charged liposomes formulated with DOPG have demonstrated high loading capacity and encapsulation efficiency for certain molecules, such as Peptide Nucleic Acids (PNAs).[3] Furthermore, the inclusion of DOPG can influence the stability and cellular uptake of liposomes.[4][16]

Involvement in Cellular Signaling

DOPG is not merely a structural component; it also participates in cellular signaling. It has been identified as a naturally occurring phospholipid that can be produced by the combined action of aquaporin 3 (AQP3) and phospholipase D2 (PLD2).[5] Notably, DOPG can inhibit the production of inflammatory mediators by macrophages in response to the activation of Toll-like receptor 2 (TLR2) by heat shock protein B4 (HSPB4).[5]



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Caption: DOPG's role in inhibiting the TLR2 signaling pathway.

Experimental Protocols

Determination of Vesicle Formation Concentration (Analogous to CMC)

This method uses light scattering to determine the concentration at which lipid vesicles begin to form.^[14]

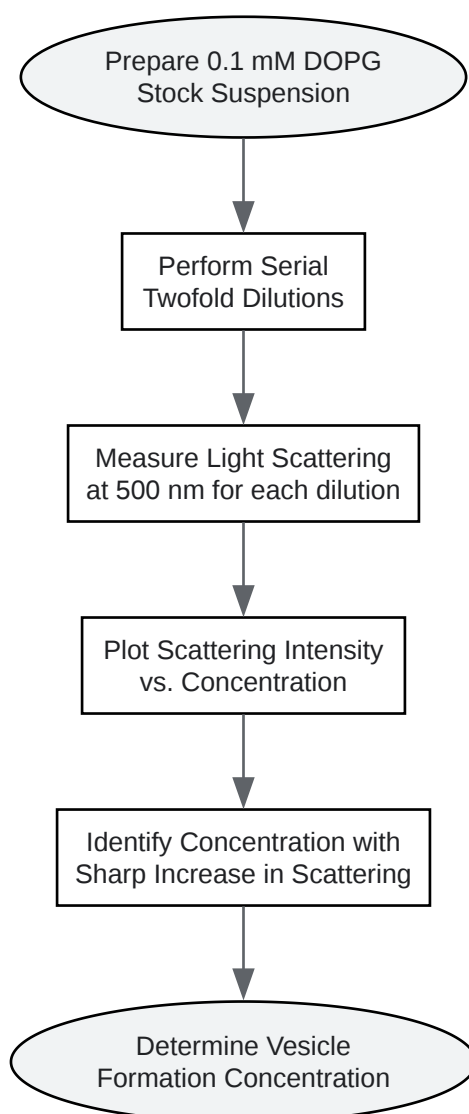
Principle: Lipid monomers do not scatter light significantly, whereas the formation of larger aggregates (vesicles) causes a sharp increase in light scattering.

Methodology:

- **Stock Solution Preparation:** Prepare a concentrated stock suspension of DOPG (e.g., 0.1 mM) in a suitable buffer by hydration of a dry lipid film, followed by sonication or extrusion to create unilamellar vesicles.
- **Serial Dilution:** Perform a series of twofold dilutions of the stock suspension.
- **Measurement:** Using a fluorometer or a spectrophotometer, measure the light scattering intensity at a wavelength where the lipid does not absorb (e.g., 500 nm). For a fluorometer,

set the excitation and emission wavelengths to 500 nm.[14]

- Data Analysis: Plot the light scattering intensity against the lipid concentration. The concentration at which a sharp increase in scattering is observed corresponds to the point of vesicle formation.



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Caption: Workflow for determining vesicle formation concentration.

Quantification of Lipids using Sulfo-Phospho-Vanillin (SPV) Assay

This colorimetric method measures the total amount of unsaturated lipids in a sample.[\[17\]](#)

Principle: Unsaturated fatty acids react with concentrated sulfuric acid. The resulting carbonium ion, in the presence of phospho-vanillin, produces a pink-colored complex. The intensity of the color is proportional to the lipid concentration.[\[17\]](#)

Methodology:

- **Sample Preparation:** Place the lipid sample in a glass tube and evaporate any solvent.
- **Acid Digestion:** Add concentrated sulfuric acid to the sample and heat at 100°C for 10 minutes. Cool the sample on ice.
- **Color Development:** Add the phospho-vanillin reagent to the tube and incubate at 37°C for 15 minutes.
- **Measurement:** Measure the absorbance of the pink solution using a plate reader or spectrophotometer at approximately 530 nm.
- **Quantification:** Determine the lipid concentration by comparing the absorbance to a standard curve prepared with known concentrations of a reference lipid (e.g., oleic acid).

Analysis of Lipid Purity and Composition

Various chromatographic techniques are employed to analyze lipid samples.[\[18\]](#)

- **Thin Layer Chromatography (TLC):** Used to separate different lipid classes (e.g., phospholipids, triacylglycerols). A small amount of the lipid sample is spotted on a TLC plate, which is then developed in a solvent system. The separated lipids are visualized using appropriate stains.[\[18\]](#)
- **Gas Chromatography (GC):** Used to determine the fatty acid composition of a lipid sample. Lipids are first transesterified to form volatile fatty acid methyl esters (FAMES), which are then separated and quantified by GC.[\[19\]](#)
- **Mass Spectrometry (MS):** A highly sensitive technique used for the identification and quantification of a vast number of lipid species. It is often coupled with a separation technique like liquid chromatography (LC-MS).[\[17\]](#)[\[19\]](#)

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